Potassium hexafluorotantalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium hexafluorotantalate is an inorganic compound. It is primarily used to produce metallic tantalum by reduction with sodium . It is the potassium salt of the hexafluorotantalate anion . This white, water-soluble solid is an intermediate in the purification of tantalum from its ores and is the precursor to the metal .

Synthesis Analysis

Potassium hexafluorotantalate undergoes alkali pressure decomposition, and the optimal decomposition conditions were obtained under a reaction time of 2 h, oxygen partial pressure 2.5 MPa, liquid–solid ratio 4:1, basicity 40 wt.%, and temperature 200 °C .Molecular Structure Analysis

The molecular structure of Potassium hexafluorotantalate is represented by the formula F6KTa . It has a tunnel structure formed by TiO2 octahedra sharing edges or corners and with the potassium atoms located in the tunnels .Chemical Reactions Analysis

K2[TaF7] is primarily used to produce metallic tantalum by reduction with sodium. This takes place at approximately 800 °C in molten salt and proceeds via a number of potential pathways .Physical And Chemical Properties Analysis

Potassium hexafluorotantalate has a molecular weight of 334.0366 g/mol . It is slightly soluble in water . The specific volume varies versus molar composition according to the ‘‘additive law’’ and provides no special points for the KF – K2TaF7 and KCl – K2TaF7 systems .科学的研究の応用

- Researchers have employed derivative spectrophotometry using Brilliant Green dye to determine niobium (Nb) and tantalum (Ta) concentrations in leach liquors. The method offers a linear calibration curve for both elements, allowing accurate quantification within specific concentration ranges .

- Ion-selective electrodes based on hexafluorotantalate(V) complexes have been proposed. These electrodes exhibit high selectivity for tantalum ions over a wide linear range, making them useful for trace analysis .

- Researchers have developed a coated-graphite electrode using the brilliant green-hexafluorotantalate(V) ion-association complex . This electrode enables sensitive and quantitative determination of tantalum .

- Heat-treated potassium heptafluorotantalate (K₂TaF₇) serves as a starting material for producing high-capacitance tantalum capacitor powder. Sodium reduction in melts containing K₂TaF₇ yields tantalum powders .

Spectrophotometric Determination of Tantalum and Niobium in Leach Liquors

Ion-Selective Electrodes for Tantalum Detection

Coated-Graphite Electrode for Tantalum Determination

High-Capacitance Tantalum Capacitor Powder Synthesis

作用機序

Target of Action

Potassium hexafluorotantalate is an inorganic compound with the formula K2[TaF6]. It is primarily used in the industrial production of metallic tantalum . . It’s worth noting that potassium, a component of the compound, plays a crucial role in various biological processes, including nerve impulse transmission, muscle contraction, and maintaining fluid balance .

Mode of Action

Potassium ions, which are part of the compound, are known to be the primary intracellular cation found in virtually all body tissues . They play a key role in maintaining cell membrane potential, which is crucial for nerve impulse transmission, muscle contraction, and heart function .

Biochemical Pathways

For instance, it plays a crucial role in the action potential mechanism that enables nerve impulse transmission .

Pharmacokinetics

Potassium, a component of the compound, is known to be readily absorbed in the gastrointestinal tract, distributed throughout the body’s cells, and excreted primarily through the kidneys .

Result of Action

For instance, it helps maintain cell membrane potential, which is crucial for nerve impulse transmission, muscle contraction, and heart function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium hexafluorotantalate. For instance, the solubility of the compound in water can affect its bioavailability . Additionally, factors such as pH and temperature can influence its stability .

Safety and Hazards

将来の方向性

Potassium hexafluorotantalate has attracted great interest in the areas of photocatalysis, reinforcement of materials, biomaterials, etc . The recovery and preparation of potassium fluorotantalate from high-tantalum-bearing waste slag by pressure alkaline decomposition is a promising research direction .

特性

IUPAC Name |

potassium;hexafluorotantalum(1-) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.K.Ta/h6*1H;;/q;;;;;;+1;+5/p-6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLLYCDGAWQGRK-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

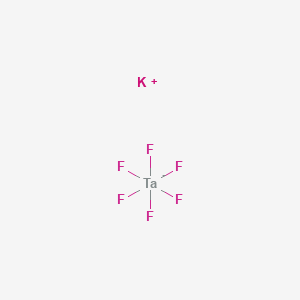

F[Ta-](F)(F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6KTa |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.0366 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium hexafluorotantalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3040355.png)

![(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B3040361.png)

![Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3040363.png)

![2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine](/img/structure/B3040371.png)